2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide
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Overview
Description
2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromophenoxy group, a benzoyl group, and a thiophene ring, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bromophenoxy intermediate: This step involves the reaction of 4-bromophenol with a suitable alkylating agent to form 4-(bromophenoxy)methylbenzene.
Benzoylation: The intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine to form 4-[(4-bromophenoxy)methyl]benzoyl chloride.
Amidation: The benzoyl chloride intermediate is reacted with 5-isopropyl-3-thiophenecarboxamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromophenoxy group can enhance its binding affinity to target proteins, while the thiophene ring may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-({4-[(2-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide
- 2-({4-[(4-chlorophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide
- 2-({4-[(4-fluorophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide
Uniqueness
2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide is unique due to the presence of the bromophenoxy group, which can significantly influence its reactivity and binding properties compared to its analogs with different halogen substitutions. This uniqueness makes it a valuable compound for specific applications where enhanced binding affinity or reactivity is desired.
Properties
IUPAC Name |
2-[[4-[(4-bromophenoxy)methyl]benzoyl]amino]-5-propan-2-ylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-13(2)19-11-18(20(24)26)22(29-19)25-21(27)15-5-3-14(4-6-15)12-28-17-9-7-16(23)8-10-17/h3-11,13H,12H2,1-2H3,(H2,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRJKERZFBBVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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